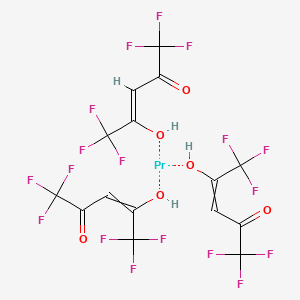![molecular formula C16H17F3O3 B14803047 cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803047.png)
cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CIS-3-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID: is a complex organic compound with the molecular formula C16H17F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring through an oxoethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CIS-3-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethylphenyl Intermediate:
Oxidation to Form the Oxoethyl Group: The intermediate is then subjected to oxidation reactions to introduce the oxoethyl group.
Cyclohexane Ring Formation: The final step involves the formation of the cyclohexane ring through cyclization reactions, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
CIS-3-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
CIS-3-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which CIS-3-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- CIS-3-[2-OXO-2-(4-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID
- TRANS-3-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID
Uniqueness
CIS-3-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to the specific positioning of the trifluoromethyl group and the cis-configuration of the cyclohexane ring. This configuration can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers and other similar compounds.
Propiedades
Fórmula molecular |
C16H17F3O3 |
|---|---|
Peso molecular |
314.30 g/mol |
Nombre IUPAC |
3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H17F3O3/c17-16(18,19)13-6-2-4-11(9-13)14(20)8-10-3-1-5-12(7-10)15(21)22/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,21,22) |
Clave InChI |
JWKYUZAQKFDNFR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((4-((6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-2-fluorobenzonitrile fumarate](/img/structure/B14802971.png)
![N-{4-[(2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802972.png)
![2H-Isoindole-2-butanamide, 1,3-dihydro-N-[3-(1-methylethoxy)phenyl]-1,3-dioxo-](/img/structure/B14802985.png)
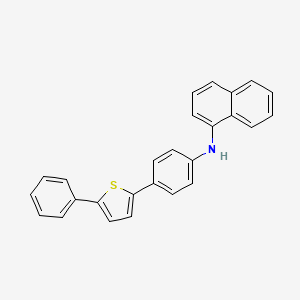
![((1S,3R,4R,7S)-3-Bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonic acid](/img/structure/B14803002.png)
![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803011.png)
![1-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14803015.png)
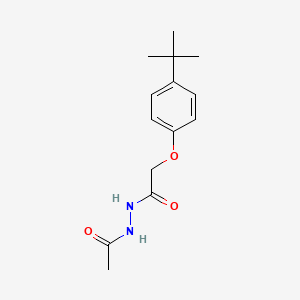
![1,3,5-Trimethoxy-2-[2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]ethenyl]benzene](/img/structure/B14803019.png)
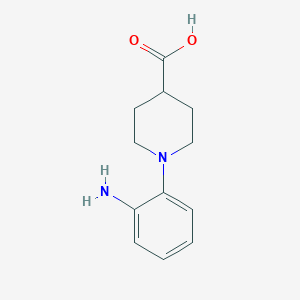
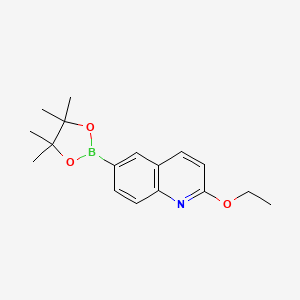
![2-Propyn-1-amine, 3-[3-fluoro-4-[[2-(trimethylsilyl)ethoxy]methoxy]phenyl]-N,N-dimethyl-](/img/structure/B14803032.png)
![Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate](/img/structure/B14803043.png)
